Lecirelin, also known as lecirelin acetate, is a synthetic peptide hormone widely used in scientific research due to its ability to mimic the effects of Gonadotropin-Releasing Hormone (GnRH) []. GnRH is a natural hormone produced by the hypothalamus that plays a critical role in the regulation of the reproductive system []. By stimulating the release of other hormones involved in reproduction, lecirelin offers researchers a valuable tool for studying various aspects of the endocrine system and its impact on fertility.
One of the primary applications of lecirelin in scientific research lies in the field of reproductive biology. Researchers use lecirelin to:
Beyond reproductive research, lecirelin also finds use in other scientific disciplines:
Lecirelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH), primarily designed for veterinary applications. It differs from natural GnRH by the substitution of D-tertiary leucine for glycine at position 6 of the peptide chain, enhancing its biological activity and stability. Lecirelin is used to induce ovulation and synchronize estrus in cattle, making it an essential tool in reproductive management in veterinary medicine .
Lecirelin exhibits potent biological activity as a GnRH analogue:
The synthesis of lecirelin involves solid-phase peptide synthesis techniques:
Lecirelin is primarily used in veterinary medicine with applications including:
Studies have demonstrated that lecirelin interacts with various hormonal pathways:
Several compounds exhibit similarities to lecirelin, particularly as GnRH analogues. Key comparisons include:
| Compound Name | Differences/Unique Features |
|---|---|
| Gonadorelin | Natural form of GnRH; less potent than synthetic analogues |
| Buserelin | More potent than gonadorelin; used primarily for similar applications |
| Triptorelin | Longer half-life; often used in human medicine for fertility treatments |
| Deslorelin | Extended duration of action; used for both veterinary and human applications |
Lecirelin's unique substitution at position 6 provides enhanced receptor binding and biological activity compared to these similar compounds, making it particularly effective for veterinary reproductive management .
Lecirelin belongs to the peptide hormone class, specifically categorized as a gonadotropin-releasing hormone agonist (GnRH agonist). Its molecular formula, $$ \text{C}{59}\text{H}{84}\text{N}{16}\text{O}{12} $$, reflects a synthetic nonapeptide structure with a molecular weight of 1209.4 g/mol. Unlike natural GnRH, which is a decapeptide, lecirelin’s truncated sequence and strategic amino acid substitutions optimize its pharmacokinetic profile for veterinary use. Key chemical features include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{59}\text{H}{84}\text{N}{16}\text{O}{12} $$ |
| Molecular Weight | 1209.4 g/mol |
| CAS Registry Number | 61012-19-9 |
| Solubility (DMSO) | 12.1 mg/mL |
| Peptide Sequence | pGlu-His-Trp-Ser-Tyr-D-tLeu-Leu-Arg-Pro-NHEt |
This compound’s classification as a superagonist arises from its prolonged receptor activation despite structural similarity to endogenous GnRH.
The discovery of GnRH by Nobel laureates Roger Guillemin and Andrew Schally in 1971 catalyzed research into synthetic analogues. Early efforts focused on modifying the native decapeptide ($$ \text{pGlu}^{1}\text{-His}^{2}\text{-Trp}^{3}\text{-Ser}^{4}\text{-Tyr}^{5}\text{-Gly}^{6}\text{-Leu}^{7}\text{-Arg}^{8}\text{-Pro}^{9}\text{-Gly}^{10}\text{-NH}_2 $$) to enhance stability and receptor binding. Lecirelin emerged in the late 20th century as part of a broader initiative to develop veterinary-specific GnRH agonists.
Key milestones include:
These innovations positioned lecirelin as a cornerstone in synchronizing ovulation and treating ovarian cysts in livestock.
Lecirelin’s design preserves the core GnRH sequence while introducing critical modifications (Table 1):
Table 1: Structural Comparison of Natural GnRH and Lecirelin
| Position | Natural GnRH | Lecirelin | Functional Impact |
|---|---|---|---|
| 1 | pGlu | pGlu | Maintains N-terminal pyroglutamate for receptor recognition |
| 6 | Gly | D-tertiary leucine | Enhances metabolic stability and agonist potency |
| 10 | Gly-NH$$_2$$ | Pro-NHEt | Reduces peptidase susceptibility |
The D-configuration at position 6 sterically hinders enzymatic cleavage, while the ethylamide terminus at position 10 prevents C-terminal degradation. These alterations result in a 17-fold higher receptor affinity compared to native GnRH in bovine models.
Lecirelin’s nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines:
Systematic Name: $$ N $$-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide.
Spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm its structural identity.
This analysis underscores lecirelin’s role as a structurally optimized GnRH analogue, bridging peptide chemistry and reproductive endocrinology. Subsequent sections will explore its synthesis, mechanistic pharmacology, and therapeutic applications in greater depth.
Lecirelin possesses the molecular formula C₅₉H₈₄N₁₆O₁₂ with a molecular weight of 1209.4 grams per mole [2] [3] [7]. This synthetic nonapeptide analog of gonadotropin-releasing hormone demonstrates a complex molecular architecture characteristic of biologically active peptides [1] . The compound is registered under Chemical Abstracts Service number 61012-19-9 and exists as a white to off-white solid in its pure form [8].
The molecular composition reveals a substantial carbon framework comprising 59 carbon atoms, representing 58.6% of the total molecular weight [2] [6]. The hydrogen content includes 84 atoms contributing 7.0% to the molecular mass, while the nitrogen component consists of 16 atoms accounting for 18.5% of the total weight [3] [4]. The oxygen fraction contains 12 atoms representing 15.9% of the molecular mass [7] [8].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ |
| Molecular Weight | 1209.4 g/mol |
| CAS Registry Number | 61012-19-9 |
| Total Atom Count | 171 |
| Carbon Percentage | 58.6% |
| Hydrogen Percentage | 7.0% |
| Nitrogen Percentage | 18.5% |
| Oxygen Percentage | 15.9% |
The complete structural designation of lecirelin encompasses nine amino acid residues arranged in a specific sequence [3] [7]. The amino-terminal pyroglutamic acid residue forms a cyclic imide structure, providing enhanced resistance to enzymatic degradation [22]. The histidyl residue at position two contains an imidazole side chain that contributes to the peptide's basic character and receptor binding properties [9] [15].
The tryptophyl residue at position three incorporates an indole side chain system that participates in hydrophobic interactions essential for receptor recognition [18] [22]. The seryl residue at position four provides a hydroxyl-containing side chain that enhances hydrogen bonding capabilities [3] [7]. The tyrosyl residue at position five contains a phenolic hydroxyl group that contributes to the peptide's overall polarity and potential for aromatic interactions [9] [31].
The critical modification occurs at position six with the 2-tert-butyl-D-glycyl residue, where the natural glycine has been substituted with a D-configuration amino acid bearing a bulky tert-butyl substituent [4] [7]. This modification significantly enhances metabolic stability by inhibiting enzymatic cleavage at the glycine-leucine bond [22]. The leucyl residue at position seven provides a branched aliphatic side chain that contributes to hydrophobic interactions [3] [18].
The arginyl residue at position eight contains a guanidinium group that imparts positive charge and participates in critical receptor binding interactions [9] [31]. The carboxy-terminal proline residue forms an ethylamide derivative, replacing the natural glycine amide terminus and providing additional resistance to carboxypeptidase degradation [7] [22].
The International Union of Pure and Applied Chemistry systematic name for lecirelin is L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-2-tert-butyl-D-glycyl-L-leucyl-L-arginyl-L-proline ethylamide [3] [7]. This designation follows established peptide nomenclature conventions that specify the stereochemical configuration of each amino acid residue and any structural modifications [23] [24].
The condensed notation represents the sequence as H-Pyr-His-Trp-Ser-Tyr-D-Gly(tBu)-Leu-Arg-Pro-NHEt [3] [7]. This abbreviated form utilizes standard three-letter amino acid codes while indicating the D-configuration at position six and the tert-butyl substitution [4]. The amino-terminal pyroglutamic acid is designated as Pyr, and the carboxy-terminal ethylamide is represented as NHEt [7] [8].
Alternative notation systems employ single-letter codes with stereochemical designators, presenting the sequence as XHWSYXLRP, where X represents modified residues [3] [7]. The peptide backbone connectivity follows the standard amide linkage pattern with the notable exception of the cyclic pyroglutamic acid residue at the amino terminus [22] [26].
Lecirelin exhibits complex stereochemistry involving multiple chiral centers distributed throughout the peptide backbone [4] [7]. The molecule contains nine defined stereocenters, with eight amino acid residues maintaining the natural L-configuration and one residue modified to the D-configuration [4]. This mixed stereochemical arrangement represents a deliberate design strategy to enhance biological activity while maintaining receptor specificity [9] [31].
The D-glycine modification at position six represents the most significant stereochemical alteration from the natural gonadotropin-releasing hormone sequence [22]. This inversion of configuration disrupts the normal peptide backbone geometry, creating a conformational constraint that stabilizes the bioactive β-turn structure [34]. The tert-butyl substitution on the D-glycine residue further restricts rotational freedom around the peptide backbone, locking the molecule into a preferred conformation [19] [28].
The pyroglutamic acid residue at the amino terminus introduces an additional conformational constraint through its cyclic structure [18] [22]. This modification eliminates free rotation around the first peptide bond and provides resistance to aminopeptidase degradation [20]. The stereochemical configuration of the remaining L-amino acids maintains the natural peptide backbone geometry essential for receptor recognition [31].
The carboxy-terminal proline residue contributes to the overall conformational stability through its rigid cyclic structure [28] [34]. The ethylamide modification at this position alters the normal hydrogen bonding pattern while maintaining the essential conformational preferences of the proline residue [7] [22]. These combined stereochemical features create a peptide structure optimized for receptor binding affinity and metabolic stability [9] [31].
Lecirelin demonstrates variable solubility characteristics depending on the solvent system employed [2] [6]. In aqueous environments, the peptide exhibits limited solubility, consistent with its substantial hydrophobic character derived from aromatic amino acid residues [17]. Research indicates that approximately 70% of peptides demonstrate water solubility, though lecirelin requires specific conditions for optimal dissolution [17] [21].
The compound shows enhanced solubility in dimethyl sulfoxide, achieving concentrations of 10-12.1 milligrams per milliliter, equivalent to 10.00 millimolar solutions [2] [6] [8]. This solubility enhancement in polar aprotic solvents reflects the peptide's amphiphilic nature, containing both hydrophobic and hydrophilic regions [17]. Dimethylformamide also provides effective solvation for lecirelin, though specific quantitative data remains limited [12] [21].
For practical dissolution, protocols recommend initial solubilization in organic solvents followed by gradual aqueous dilution [17] [21]. Sonication techniques can facilitate complete dissolution and prevent localized precipitation during dilution procedures [21]. The peptide's solubility characteristics are influenced by its ionization state, with pH adjustments potentially enhancing aqueous solubility [17].
| Solvent System | Solubility | Concentration |
|---|---|---|
| Water | Limited | Variable |
| Dimethyl Sulfoxide | High | 10-12.1 mg/mL |
| Dimethylformamide | Moderate | Qualitative |
| Organic Solvents | Enhanced | Protocol-dependent |
Lecirelin exhibits enhanced stability compared to natural gonadotropin-releasing hormone due to strategic structural modifications [1] . The incorporation of D-amino acid at position six significantly reduces susceptibility to enzymatic degradation by endopeptidases [22] [32]. The tert-butyl substitution provides additional steric protection against proteolytic attack [19].
Storage stability requires maintenance at temperatures of -20°C to prevent degradation [6] [8]. The solid peptide demonstrates acceptable stability under these conditions, though prolonged exposure to elevated temperatures should be avoided [21]. Solution stability varies considerably with pH and buffer composition, requiring careful optimization for experimental applications [20] [21].
The pyroglutamic acid residue at the amino terminus provides resistance to aminopeptidase degradation, while the ethylamide modification at the carboxy terminus protects against carboxypeptidase activity [22]. These modifications collectively extend the peptide's half-life compared to the natural hormone [1] . However, peptides containing cysteine and methionine residues show instability in dimethyl sulfoxide, though lecirelin lacks these problematic residues [21].
Degradation mechanisms in solution may involve beta-elimination reactions, hydrolysis of amide bonds, and oxidation of aromatic residues [20]. Proper storage conditions and appropriate buffer selection can minimize these degradation pathways and maintain peptide integrity [21].
Lecirelin possesses multiple ionizable groups that contribute to its overall charge distribution and solubility characteristics [8] [13]. Computational predictions indicate a primary pKa value of 9.82 ± 0.15, reflecting the basic character of the arginyl residue at position eight [8]. This guanidinium group represents the most basic functionality within the peptide structure [13].
The histidyl residue at position two contributes an imidazole group with a pKa approximately 6.0, providing pH-dependent ionization behavior [13] [17]. At physiological pH, this residue exists in a partially protonated state, contributing to the peptide's overall positive charge [17]. The tyrosyl residue contains a phenolic hydroxyl group with a pKa around 10.1, remaining largely uncharged under physiological conditions [13].
The amino terminus, modified as pyroglutamic acid, eliminates the normal alpha-amino group that would typically contribute to the peptide's basic character [22]. The carboxy terminus exists as an ethylamide, removing the carboxyl group that would normally provide acidic character [7]. These terminal modifications significantly alter the peptide's ionization profile compared to unmodified sequences [17].
The overall ionization state influences the peptide's solubility, with charged forms demonstrating enhanced aqueous solubility [17]. Buffer selection for peptide solutions should consider these ionization characteristics to optimize stability and solubility [21]. The predicted logarithm of the partition coefficient (LogP) value of -1.22843 indicates hydrophilic character dominated by the ionizable groups [2] [8].
Structure-activity relationship studies of gonadotropin-releasing hormone analogs reveal critical molecular features that determine biological activity [9] [31]. The amino-terminal region comprising pyroglutamic acid, histidine, tryptophan, and serine residues maintains high conservation across active analogs, indicating essential roles in receptor binding [18] [31]. Modifications in this region typically result in significant loss of biological activity [9].
The middle region of the peptide, encompassing positions five through eight, tolerates greater structural variation while maintaining biological function [18] [31]. The tyrosyl residue at position five can be substituted with histidine to enhance antiproliferative activity, as demonstrated in structure-activity studies [31]. The critical position six modification in lecirelin, replacing glycine with 2-tert-butyl-D-glycine, enhances metabolic stability without compromising receptor affinity [22].
Position eight modifications significantly influence receptor binding selectivity and signaling pathway activation [31]. The natural arginine residue interacts with specific receptor residues, and substitution with tyrosine creates analogs with altered signaling properties [31]. The arginyl residue in lecirelin maintains the essential positive charge required for optimal receptor interaction [9].
The carboxy-terminal region, particularly the proline residue at position nine, contributes to the peptide's conformational stability through its rigid cyclic structure [22] [34]. The ethylamide modification at the carboxy terminus enhances resistance to enzymatic degradation while maintaining the essential conformational requirements for receptor binding [7]. These structure-activity relationships demonstrate that lecirelin's design optimizes both receptor affinity and metabolic stability through strategic amino acid modifications [1] .
Lecirelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone, requires sophisticated synthetic approaches to achieve the high purity and yield necessary for pharmaceutical applications [1] . The peptide consists of nine amino acids with the sequence 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-methyl-D-valyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide, and has a molecular weight of 1209.42 daltons [3] [4].
Solid-phase peptide synthesis represents the predominant methodology for lecirelin production, offering advantages in terms of automation, reproducibility, and purification efficiency [6]. This approach involves the sequential assembly of amino acids on an insoluble polymeric support, allowing for the systematic construction of the peptide chain from the carbon-terminus to the nitrogen-terminus [7].
The foundation of successful solid-phase peptide synthesis lies in proper resin preparation and conditioning [6] [8]. For lecirelin synthesis, Rink Amide resin serves as the preferred solid support due to its compatibility with Fmoc protection strategies and its ability to yield peptide amides upon cleavage [9].
The resin preparation process begins with accurate weighing of the Rink Amide resin into the reaction vessel, typically employing approximately 0.5 to 1.0 grams of resin for laboratory-scale synthesis [6]. The resin is then subjected to swelling procedures using N,N-dimethylformamide as the primary solvent. This swelling step is critical for ensuring uniform access of reagents to all reactive sites within the polymer matrix [8].
The swelling protocol involves adding approximately 10 milliliters of N,N-dimethylformamide per gram of resin, allowing the mixture to stand at room temperature for 10 to 15 minutes [6]. During this period, the resin beads expand significantly, creating an accessible three-dimensional network that facilitates efficient coupling reactions. The swelling volume can increase by 200 to 300 percent compared to the dry resin volume [9].
Quality parameters for resin preparation include monitoring the substitution level, which typically ranges from 0.5 to 1.2 millimoles per gram for standard applications [10]. Higher substitution levels may lead to steric hindrance during coupling reactions, while lower levels result in reduced overall yield. The optimal substitution level for lecirelin synthesis is typically maintained between 0.6 to 0.8 millimoles per gram to balance coupling efficiency with final product quality .
Chain elongation in lecirelin synthesis follows a systematic approach involving alternating deprotection and coupling cycles [7] [11]. The process initiates with the attachment of the first amino acid, pyroglutamic acid, to the pre-swollen resin support . This initial coupling step is particularly critical as it establishes the foundation for the entire peptide sequence and often serves as the limiting factor in overall yield [12].
The coupling strategy employs protected amino acid derivatives, typically in 2.0 to 3.0 molar excess relative to the resin substitution level [13]. This excess ensures complete conversion and minimizes the formation of deletion sequences, which represent one of the primary impurity classes in peptide synthesis [14]. Each coupling reaction is allowed to proceed for optimized time periods, ranging from 30 minutes for routine amino acids to several hours for sterically hindered residues [11].
Sequential addition of amino acids follows the predetermined lecirelin sequence: pyroglutamic acid, histidine, tryptophan, serine, tyrosine, 3-methyl-D-valine, leucine, arginine, and finally N-ethyl-proline [1] . The incorporation of D-valine at position six requires particular attention due to potential epimerization concerns, necessitating careful selection of coupling conditions and reagents [15] [11].
Coupling efficiency monitoring is implemented throughout the chain elongation process using quantitative analytical methods. The Kaiser test provides real-time assessment of coupling completeness by detecting unreacted amino groups through ninhydrin reaction [16] [17]. A negative Kaiser test, indicated by colorless or faint blue coloration, confirms successful coupling and allows progression to the next synthetic cycle [16].
Deprotection procedures in lecirelin synthesis focus primarily on the selective removal of fluorenylmethoxycarbonyl protecting groups from the amino terminus of the growing peptide chain [18] [19]. The deprotection methodology employs piperidine as the base reagent, typically at a concentration of 20 percent in N,N-dimethylformamide [20] [21].
The deprotection mechanism proceeds through a two-step process involving initial proton abstraction from the fluorenyl carbon, followed by beta-elimination to generate dibenzofulvene, carbon dioxide, piperidine, and the desired free amine [20]. This reaction sequence is highly efficient and selective, proceeding under mild conditions that preserve the integrity of sensitive amino acid side chains [18].
Deprotection timing parameters vary according to the specific stage of synthesis. Initial deprotection of the resin-bound amino acid requires extended treatment periods of 30 minutes to ensure complete removal of all protecting groups [20]. Subsequent deprotection cycles during chain elongation are typically completed within 10 minutes, as the accessibility of the terminal amino acid improves with peptide chain growth [20].
Temperature control during deprotection is maintained at ambient conditions to prevent thermal degradation of sensitive residues such as tryptophan and methionine [21]. The reaction mixture is agitated continuously to ensure uniform reagent distribution and optimal reaction kinetics. Complete deprotection is verified through ninhydrin testing prior to proceeding with the next coupling step [16].
Peptide cleavage represents the final step in solid-phase synthesis, involving simultaneous release of the peptide from the resin support and removal of side-chain protecting groups [22] [23]. For lecirelin synthesis, trifluoroacetic acid-based cleavage cocktails are employed due to their ability to cleave acid-labile protecting groups while maintaining peptide integrity [23].
The cleavage cocktail composition typically consists of 95 percent trifluoroacetic acid supplemented with appropriate scavengers to prevent reattachment of cleaved protecting groups to the peptide [23]. Common scavenger combinations include triisopropylsilane, water, and ethanedithiol in optimized ratios designed to capture carbocation intermediates generated during the deprotection process [22].
Cleavage reaction conditions involve treatment of the peptide-resin with the acid cocktail for 2 to 3 hours at room temperature [23]. The reaction mixture is maintained under nitrogen atmosphere to prevent oxidative side reactions, particularly important for tryptophan and methionine residues present in lecirelin [22]. Continuous agitation ensures uniform acid penetration throughout the resin matrix.
Following cleavage completion, the peptide is precipitated from the acid solution using cold diethyl ether, resulting in formation of a crude peptide precipitate [22]. This precipitation step serves both to separate the peptide from the cleavage reagents and to initiate the purification process. The crude peptide is collected by filtration and washed multiple times with cold ether to remove residual trifluoroacetic acid and scavengers [23].
Protection group strategies in lecirelin synthesis follow orthogonal approaches that allow selective manipulation of different functional groups throughout the synthetic sequence [24] [18]. The protection scheme employs base-labile fluorenylmethoxycarbonyl groups for amino terminus protection and acid-labile protecting groups for side-chain functionalities [24].
Fluorenylmethoxycarbonyl protection provides excellent stability under acidic conditions while remaining readily removable under mild basic conditions [18]. The protecting group consists of a fluorenyl ring system connected to the amino acid through a methoxycarbonyl linkage, creating a sterically bulky group that effectively blocks unwanted reactions [24]. Introduction of fluorenylmethoxycarbonyl protection is typically achieved using fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester under basic conditions [18].
Side-chain protection strategies for lecirelin incorporate tert-butyl-based protecting groups for carboxylic acid functionalities, tert-butoxycarbonyl groups for guanidine protection in arginine, and trityl groups for imidazole protection in histidine [25]. These protecting groups remain stable throughout the entire synthesis process and are removed simultaneously during the final cleavage step [23].
The protection scheme for tryptophan indole nitrogen typically employs formyl or tert-butoxycarbonyl groups to prevent alkylation reactions during synthesis [26]. However, many modern protocols omit indole protection for tryptophan, relying instead on optimized cleavage conditions to minimize side reactions [22]. For lecirelin synthesis, unprotected tryptophan is commonly employed with careful control of cleavage conditions to prevent indole alkylation .
Coupling reagent selection represents a critical parameter in lecirelin synthesis, directly impacting both coupling efficiency and the extent of racemization during amino acid activation [15] [27]. Modern peptide synthesis employs predominantly uronium-based coupling reagents due to their superior reactivity and reduced racemization compared to traditional carbodiimide systems [28] [29].
Hexafluorophosphate benzotriazole tetramethyl uronium represents one of the most widely employed coupling reagents for lecirelin synthesis [28] [27]. This reagent system operates through formation of benzotriazole active esters that react efficiently with amino nucleophiles while minimizing racemization at the activated amino acid center [28]. The typical protocol involves preactivation of the amino acid with hexafluorophosphate benzotriazole tetramethyl uronium in the presence of N,N-diisopropylethylamine for 3 to 5 minutes prior to addition to the resin [30].
Hexafluorophosphate azabenzotriazole tetramethyl uronium offers enhanced reactivity compared to the benzotriazole analogue, particularly for difficult coupling reactions involving sterically hindered amino acids [29] [30]. The azabenzotriazole leaving group provides superior activation due to its lower leaving group ability and the anchiomeric assistance provided by the pyridine nitrogen [15]. This reagent system demonstrates particular utility for coupling of 3-methyl-D-valine in lecirelin synthesis, where steric hindrance can reduce coupling efficiency [11].
Alternative coupling systems include phosphonium-based reagents such as benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and azabenzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate [31]. These reagents offer comparable reactivity to uronium systems while providing different activation mechanisms that may be advantageous for specific amino acid combinations [15].
Carbodiimide-based coupling systems, particularly N,N-diisopropylcarbodiimide combined with 1-hydroxybenzotriazole, remain valuable for cost-sensitive applications [31] [32]. While these systems generally exhibit higher racemization potential compared to uronium reagents, careful optimization of reaction conditions can minimize this concern [31]. The combination with 1-hydroxybenzotriazole additive significantly reduces racemization while maintaining efficient coupling [15].
Industrial-scale production of lecirelin requires careful consideration of process economics, environmental impact, and regulatory compliance while maintaining product quality [33] [34]. Scale-up strategies must address the unique challenges associated with peptide synthesis, including reagent consumption, waste generation, and purification complexity [35] [36].
Automated peptide synthesis platforms provide the foundation for industrial-scale lecirelin production, offering advantages in reproducibility, throughput, and quality control [7] [37]. Modern synthesizers incorporate microwave-assisted heating to accelerate coupling and deprotection reactions, reducing cycle times and improving overall efficiency [7]. These systems can accommodate synthesis scales ranging from milligrams to kilograms, depending on the specific equipment configuration [33].
Process optimization for industrial-scale production focuses on maximizing coupling efficiency to minimize impurity formation and simplify downstream purification [34] [36]. Critical parameters include reagent stoichiometry, reaction timing, temperature control, and solvent selection. Coupling efficiencies greater than 99 percent per step are typically required to achieve acceptable crude peptide purity for industrial applications [14].
Reagent consumption represents a significant cost factor in industrial peptide synthesis, necessitating careful optimization of reagent equivalents and recycling strategies where possible [35]. Solvent selection balances synthetic efficiency with environmental considerations and cost factors. N,N-dimethylformamide remains the preferred solvent for most synthetic steps, although alternative solvents such as N-methyl-2-pyrrolidone may be employed for specific applications [33].
Waste minimization strategies include optimized washing protocols, solvent recovery systems, and development of more atom-efficient synthetic routes [38]. Recent advances in peptide synthesis methodology focus on reducing protecting group requirements and developing more efficient coupling systems that minimize waste generation [39] [38].
Quality assurance systems for industrial production incorporate comprehensive analytical monitoring throughout the synthetic process [25] [40]. In-process controls include monitoring of coupling efficiency, impurity formation, and intermediate product quality. Statistical process control methods ensure consistent product quality and enable early detection of process deviations [34].
Quality control in lecirelin synthesis encompasses multiple analytical parameters designed to ensure product identity, purity, and potency [41] [25]. The analytical control strategy must address both process-related impurities arising from incomplete reactions and product-related impurities resulting from degradation or side reactions [14] [42].
Mass spectrometry serves as the primary method for identity confirmation, providing molecular weight verification with accuracy typically within 0.01 percent of the theoretical value [41]. High-resolution electrospray ionization mass spectrometry enables detection of molecular weight differences as small as one dalton, facilitating identification of deletion sequences and other structural variants [43]. Tandem mass spectrometry techniques provide additional structural confirmation through fragmentation pattern analysis [44].
High-performance liquid chromatography represents the principal method for purity assessment and quantitative analysis [41] [45]. Reversed-phase chromatography using gradient elution with acetonitrile-water mobile phases provides excellent separation of lecirelin from related impurities [14]. Ultraviolet detection at 214 to 220 nanometers offers optimal sensitivity for peptide analysis while minimizing interference from mobile phase components [41].
Purity specifications for lecirelin typically require minimum purity levels of 95 to 98 percent by high-performance liquid chromatography [41] [14]. Individual impurity limits are established based on synthetic route considerations and safety assessments, with typical limits ranging from 0.1 to 1.0 percent for individual impurities and 2 to 5 percent for total impurities [42].
Amino acid analysis provides quantitative determination of peptide content, accounting for the presence of water, salts, and non-peptidic components in the sample [45] [44]. This technique involves complete hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids. Peptide content specifications typically require minimum levels of 80 percent on a dry weight basis [41].
Capillary zone electrophoresis offers an alternative analytical approach for purity assessment and counter-ion analysis [46]. This technique provides high-resolution separation based on charge-to-mass ratio differences and can detect impurities not readily observed by liquid chromatography [43]. For lecirelin acetate preparations, electrophoresis can quantify both peptide purity and acetate content [3].
Water content determination using Karl Fischer titration ensures appropriate moisture levels for product stability [25]. Typical specifications limit water content to less than 10 percent to prevent hydrolytic degradation during storage [41]. Counter-ion content analysis using ion chromatography verifies the stoichiometry of salt forms and detects inorganic impurities [25].
Residual solvent analysis using gas chromatography monitors for organic solvents used during synthesis and purification [42]. Specifications follow International Council for Harmonisation guidelines for residual solvents in pharmaceutical products [40]. Heavy metal analysis using inductively coupled plasma mass spectrometry ensures compliance with pharmacopeial limits for metal contaminants [25].
Process monitoring during synthesis employs the Kaiser test for real-time assessment of coupling completion [16] [17]. This ninhydrin-based assay provides rapid qualitative detection of unreacted amino groups, enabling optimization of coupling conditions and prevention of deletion sequence formation [47]. The test procedure involves treating resin samples with ninhydrin reagents and observing color development after heating [16].
| Parameter | Method/Technique | Purpose | Typical Specification |
|---|---|---|---|
| Mass Spectrometry (MS) | ESI-MS, MALDI-TOF, LC-MS/MS | Identity confirmation, molecular weight verification | Molecular weight ± 0.01% of theoretical |
| High-Performance Liquid Chromatography (HPLC) | RP-HPLC with UV detection at 210-220 nm | Purity determination, impurity profiling | ≥95-98% purity |
| Amino Acid Analysis (AAA) | Hydrolysis followed by chromatographic analysis | Content determination, quantitative analysis | ≥80% peptide content |
| Capillary Zone Electrophoresis (CZE) | UV detection at 206 nm in acidic buffer | Purity assessment, counter-ion analysis | ≥98% purity, ≤12% acetate |
| Kaiser Test (Ninhydrin Test) | Ninhydrin reaction with primary amines | Coupling completion monitoring in SPPS | Negative test (colorless) |
| Purity Assessment | Area percentage by analytical HPLC | Product quality assessment | ≥95% by area |
| Water Content | Karl Fischer titration | Moisture content determination | ≤10% |
| Residual Solvents | Gas chromatography | Solvent residue monitoring | ICH Q3C limits |
| Coupling Reagent | Reactivity Order | Racemization Risk | Typical Conditions |
|---|---|---|---|
| HBTU | High | Low | 2.0 eq HBTU, 4.0 eq DIPEA |
| HATU | Very High | Very Low | 2.0 eq HATU, 3-5 min preactivation |
| HCTU | High | Low | 2.0 eq HCTU, 4.0 eq base |
| DIC | Medium | Medium | 2.0 eq DIC, 1.0 eq HOBt |